molecular formula C14H20ClNO4 B1447497 Boc-D-threo-3-(4-chlorophenyl)serinol CAS No. 1134853-64-7

Boc-D-threo-3-(4-chlorophenyl)serinol

Cat. No.: B1447497
CAS No.: 1134853-64-7
M. Wt: 301.76 g/mol
InChI Key: PMAGQCGQONFMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of standard organic synthesis techniques such as nucleophilic substitution and protection-deprotection strategies . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Boc-D-threo-3-(4-chlorophenyl)serinol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Boc-D-threo-3-(4-chlorophenyl)serinol is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, as well as in industrial processes where specific biochemical properties are required .

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serinol involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The Boc group provides protection to the amino group, allowing the compound to interact selectively with its targets. The 4-chlorophenyl group and serinol moiety contribute to the compound’s overall activity and specificity .

Comparison with Similar Compounds

Boc-D-threo-3-(4-chlorophenyl)serinol can be compared with other similar compounds, such as:

    Boc-L-threo-3-(4-chlorophenyl)serinol: This compound has a different stereochemistry, which can affect its biological activity and interactions.

    Boc-D-threo-3-(4-fluorophenyl)serinol: The substitution of a chlorine atom with a fluorine atom can lead to differences in reactivity and biological properties.

    Boc-D-threo-3-(4-bromophenyl)serinol: The presence of a bromine atom instead of chlorine can also influence the compound’s chemical and biological behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties .

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-1,3-dihydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4/c1-14(2,3)20-13(19)16-11(8-17)12(18)9-4-6-10(15)7-5-9/h4-7,11-12,17-18H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAGQCGQONFMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-threo-3-(4-chlorophenyl)serinol
Reactant of Route 2
Reactant of Route 2
Boc-D-threo-3-(4-chlorophenyl)serinol
Reactant of Route 3
Reactant of Route 3
Boc-D-threo-3-(4-chlorophenyl)serinol
Reactant of Route 4
Boc-D-threo-3-(4-chlorophenyl)serinol
Reactant of Route 5
Reactant of Route 5
Boc-D-threo-3-(4-chlorophenyl)serinol
Reactant of Route 6
Reactant of Route 6
Boc-D-threo-3-(4-chlorophenyl)serinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.